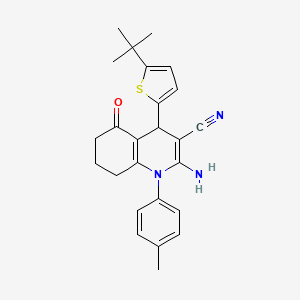
6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 282.199 g/mol
CAS Number: 366022-33-5
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which is a powerful method for forming carbon–carbon bonds. In this case, boron reagents (organoboron compounds) play a crucial role . The reaction typically proceeds as follows:
Boron Reagent Synthesis: Prepare the appropriate organoboron reagent (e.g., arylboronic acid or boronic ester).
Cross-Coupling Reaction: React the organoboron reagent with an appropriate electrophile (e.g., an aryl halide) in the presence of a palladium catalyst. This forms the desired compound.
Industrial Production: The industrial-scale production of this compound likely involves optimization of the synthetic route, scalability, and cost-effectiveness. Unfortunately, specific details regarding industrial methods are proprietary.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield derivatives with different substituents.
Substitution: Substitution reactions (e.g., nucleophilic aromatic substitution) may occur at the fluorine or other functional groups.
Boron Reagents: As mentioned earlier, boron reagents (e.g., arylboronic acids, boronic esters) are crucial for cross-coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Investigations focus on potential therapeutic effects.
Industry: It may be used in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and properties with related molecules. Researchers often study analogous compounds to understand their unique features.
Properties
Molecular Formula |
C13H10F7N3O |
|---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine |
InChI |
InChI=1S/C13H10F7N3O/c1-23(2)10-22-11(12(15,16)17,13(18,19)20)21-9(24-10)7-3-5-8(14)6-4-7/h3-6H,1-2H3 |
InChI Key |
ZSUSDVHQJHCIDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(N=C(O1)C2=CC=C(C=C2)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534427.png)
![4-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11534428.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11534432.png)
![2,4-dibromo-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B11534435.png)
![2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11534449.png)


![ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11534461.png)

![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11534470.png)
![2,4-dichloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B11534476.png)
![1-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11534477.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazinylidene]-3-imino-3-(morpholin-4-yl)propanenitrile](/img/structure/B11534491.png)
![4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11534514.png)
